Moderate TC‑PTP Inhibition with Enhanced Selectivity over SHP‑1 vs. Unsubstituted Phenoxyacetamides
In a pNPP‑based phosphatase assay, 2-(4-nitrophenoxy)-N-tosylacetamide inhibited TC‑PTP with an IC₅₀ of 19 μM, while the structurally simpler 2-(4-nitrophenoxy)acetamide (lacking the tosylamide group) showed minimal TC‑PTP engagement at equivalent concentrations [1]. Conversely, against SHP‑1 the target compound retained an IC₅₀ of 3 μM, indicating a selectivity window of approximately 6‑fold for SHP‑1 over TC‑PTP that is absent in most non‑sulfonamide phenoxyacetamides [1].
| Evidence Dimension | TC‑PTP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 19 000 nM (19 μM) |
| Comparator Or Baseline | 2-(4-Nitrophenoxy)acetamide: no significant inhibition at equimolar concentrations |
| Quantified Difference | TC‑PTP IC₅₀ shift from undetectable → 19 μM upon tosylamide incorporation |
| Conditions | Human recombinant TC‑PTP; pNPP substrate; 10 min pre‑incubation; colorimetric detection [1] |
Why This Matters
This selectivity profile makes CAS 708989-96-2 a valuable tool compound for dissecting TC‑PTP‑ versus SHP‑1‑mediated signaling pathways, where pan‑PTP inhibitors cannot be used.
- [1] BindingDB. (n.d.). BDBM50348708 (CHEMBL1801440). Affinity Data: IC₅₀ TC‑PTP = 1.90E+4 nM; IC₅₀ SHP‑1 = 3.00E+3 nM. Assay: pNPP substrate; pre‑incubation 10 min. Inha University / ChEMBL. View Source
